3,4-diethoxy-N-(3-nitrophenyl)benzamide
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Overview
Description
3,4-diethoxy-N-(3-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of two ethoxy groups attached to the benzene ring at positions 3 and 4, and a nitrophenyl group attached to the nitrogen atom of the amide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-(3-nitrophenyl)benzamide typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline using a mixture of concentrated sulfuric acid and nitric acid.
Formation of Benzoyl Chloride: 3,4-diethoxybenzoic acid is converted to its corresponding benzoyl chloride using thionyl chloride or oxalyl chloride.
Amidation Reaction: The 3-nitroaniline is then reacted with the benzoyl chloride in the presence of a base such as pyridine or triethylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-(3-nitrophenyl)benzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as thiols, amines, or alkoxides.
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products
Reduction: 3,4-diethoxy-N-(3-aminophenyl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3,4-diethoxybenzoic acid and 3-nitroaniline.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s structural properties make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study the interactions of nitroaromatic compounds with biological systems.
Industrial Applications: The compound may find use in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-(3-nitrophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3,4-dimethoxy-N-(3-nitrophenyl)benzamide: Similar structure but with methoxy groups instead of ethoxy groups.
3,4-diethoxy-N-(4-nitrophenyl)benzamide: Similar structure but with the nitro group at the 4-position instead of the 3-position.
3,4-diethoxy-N-(3-aminophenyl)benzamide: Reduction product of the nitro compound.
Uniqueness
3,4-diethoxy-N-(3-nitrophenyl)benzamide is unique due to the specific positioning of the ethoxy and nitro groups, which can influence its reactivity and interactions with other molecules. The presence of the nitro group at the 3-position may impart distinct electronic properties compared to its isomers.
Properties
IUPAC Name |
3,4-diethoxy-N-(3-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-3-23-15-9-8-12(10-16(15)24-4-2)17(20)18-13-6-5-7-14(11-13)19(21)22/h5-11H,3-4H2,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUVIGWDOVSQDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-])OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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